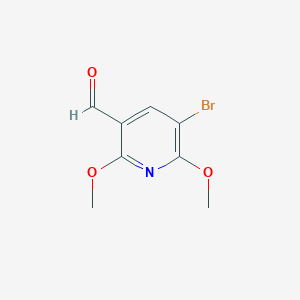

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde

Description

Structural Isomerism

The pyridine backbone permits positional isomerism. Key isomers include:

- 2-Bromo-3,5-dimethoxypyridine-4-carbaldehyde : Bromine at position 2, methoxy groups at 3 and 5.

- 4-Bromo-2,6-dimethoxypyridine-3-carbaldehyde : Bromine at position 4, altering electronic distribution.

Substituent priority rules (IUPAC) resolve naming conflicts, ensuring the aldehyde group retains the lowest locant.

Tautomerism

The aldehyde group (-CHO) may exhibit keto-enol tautomerism under specific conditions, though stabilization is limited due to the electron-withdrawing pyridine ring. The enol form, stabilized by conjugation with the aromatic system, is less favored compared to aliphatic aldehydes.

Figure 1: Keto-Enol Equilibrium

$$

\text{Aldehyde (keto form)} \rightleftharpoons \text{Enol form}

$$

- Keto form : Dominant due to aromatic stabilization of the pyridine ring.

- Enol form : Minor contributor, observed only in strongly acidic or basic conditions.

No evidence of ring-chain tautomerism or significant geometric isomerism exists for this compound, as confirmed by X-ray crystallography data for analogous pyridinecarbaldehydes.

Properties

IUPAC Name |

5-bromo-2,6-dimethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-12-7-5(4-11)3-6(9)8(10-7)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGQJVSZKYEKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)OC)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde typically involves the bromination of 2,6-dimethoxypyridine followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The formylation step can be carried out using Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: 5-Bromo-2,6-dimethoxypyridine-3-carboxylic acid.

Reduction: 5-Bromo-2,6-dimethoxypyridine-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Applications

1. Synthesis of Bioactive Compounds

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is frequently utilized as an intermediate in the synthesis of pharmaceuticals. For example, it has been employed in the preparation of various heterocyclic compounds that exhibit antimicrobial and anti-inflammatory properties. The compound's ability to undergo nucleophilic substitution reactions makes it a versatile building block for synthesizing more complex structures.

2. Ligand Development

This compound serves as a precursor for developing ligands used in coordination chemistry. Its derivatives have been studied for their ability to form stable complexes with transition metals, which are crucial for catalysis and material science applications.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives synthesized from this compound. Various substitutions on the pyridine ring were tested against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating bacterial infections.

Case Study 2: Coordination Complexes

Research has demonstrated that complexes formed from this compound and transition metals (e.g., copper and nickel) show promising catalytic activity in organic transformations. These complexes were found to facilitate reactions such as cross-coupling and oxidation processes, highlighting their utility in synthetic organic chemistry.

Data Tables

Table 1: Summary of Synthetic Routes

Table 2: Biological Activity of Derivatives

Mechanism of Action

The mechanism of action of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors . The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity . The bromine and methoxy groups contribute to its overall reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Observations

Substituent Effects on Reactivity: The carbaldehyde group in this compound provides a reactive site for condensation or nucleophilic addition reactions, distinguishing it from analogs like 5-Bromo-2,6-diiodopyridin-3-ol (which has a hydroxyl group) . Methoxy vs.

Simpler Bromopyridines like 2-Bromopyridine (CAS: 109-04-6) are more accessible and commonly used in Suzuki-Miyaura couplings, but lack the multifunctional substitution of the target compound .

Availability and Commercial Status :

- While this compound is discontinued, analogs like 2-Bromopyridine remain commercially viable, underscoring challenges in sourcing specialized pyridine derivatives .

Biological Activity

5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with bromine at the 5-position and methoxy groups at the 2 and 6 positions, along with an aldehyde functional group at the 3-position. This unique structure contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrN1O3 |

| Molecular Weight | 246.06 g/mol |

| Functional Groups | Aldehyde, Methoxy, Bromine |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains. Preliminary tests suggest that this compound may also demonstrate similar activity, although specific data on its antimicrobial efficacy is limited.

Antitumor Activity

Research has highlighted the potential of pyridine derivatives in cancer therapy. For example, compounds with structural similarities to this compound have been evaluated for their cytotoxic effects on human cancer cell lines. In vitro assays have shown promising results, indicating that this compound may inhibit cell proliferation in certain cancer types.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. The bromine atom and methoxy groups enhance its binding affinity to various enzymes and receptors involved in cellular signaling pathways. This interaction can modulate enzyme activity and influence cellular responses.

Case Studies

- Cytotoxicity Assays : A study conducted on structurally related compounds demonstrated significant cytotoxic effects against breast cancer cells (MCF-7). The IC50 values were recorded in the low micromolar range, suggesting that this compound may possess similar properties.

- Antibacterial Testing : In a comparative study of pyridine derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed inhibition zones greater than 15 mm, hinting at the potential effectiveness of this compound against these pathogens.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of pyridine derivatives:

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases.

- Anti-inflammatory Effects : Some studies suggest that pyridine derivatives can reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.